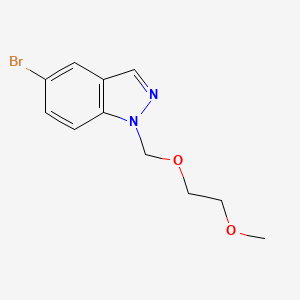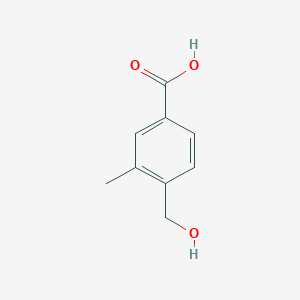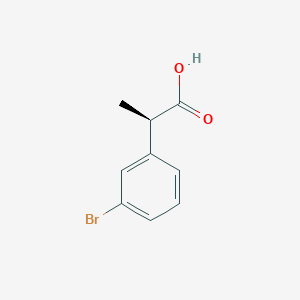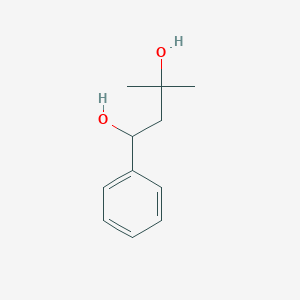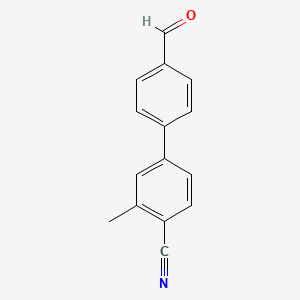
4-(4-Formylphenyl)-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylphenyl)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with a formyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a nitration reaction. The process begins with the acylation of a benzene ring to introduce the formyl group, followed by nitration to introduce the nitrile group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and nitric acid for the nitration step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free mechanochemical routes are also explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Formylphenyl)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-2-methylbenzonitrile.
Reduction: 4-(4-Formylphenyl)-2-methylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and covalent organic frameworks
Mecanismo De Acción
The mechanism of action of 4-(4-Formylphenyl)-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the benzene ring.
Uniqueness
4-(4-Formylphenyl)-2-methylbenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(4-formylphenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-8-14(6-7-15(11)9-16)13-4-2-12(10-17)3-5-13/h2-8,10H,1H3 |
Clave InChI |
OIAWWQBFMVDNNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


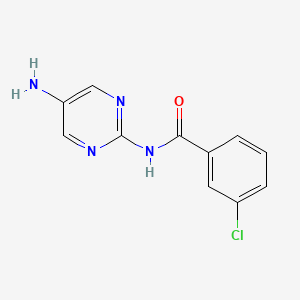
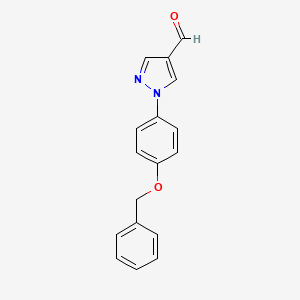
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
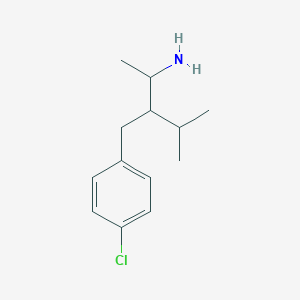
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
